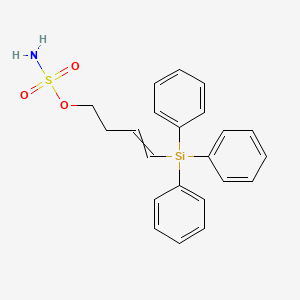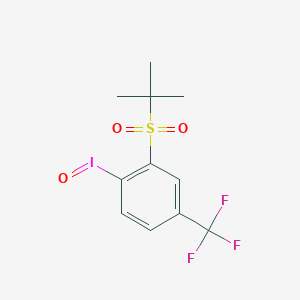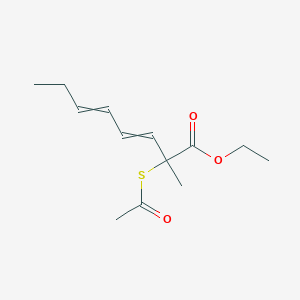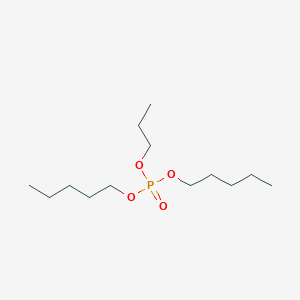
Dipentyl propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl propyl phosphate is an organophosphate compound characterized by the presence of two pentyl groups and one propyl group attached to a phosphate moiety. This compound is part of the broader class of organophosphates, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentyl propyl phosphate can be synthesized through the reaction of propyl phosphate with pentanol under controlled conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl propyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The alkyl groups attached to the phosphate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the alkyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Alkyl-substituted phosphates with various functional groups.
Applications De Recherche Scientifique
Dipentyl propyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and additive in lubricants and hydraulic fluids.
Mécanisme D'action
The mechanism of action of dipentyl propyl phosphate involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular membranes, affecting their fluidity and permeability, which can lead to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(1,3-dichloro-2-propyl) phosphate: Widely used as a flame retardant in consumer products.
Diethyl phthalate: Used as a plasticizer and solvent in various applications.
Uniqueness
Dipentyl propyl phosphate is unique due to its specific alkyl group configuration, which imparts distinct chemical and physical properties. Its combination of pentyl and propyl groups provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
646450-37-5 |
|---|---|
Formule moléculaire |
C13H29O4P |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
dipentyl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-7-9-12-16-18(14,15-11-6-3)17-13-10-8-5-2/h4-13H2,1-3H3 |
Clé InChI |
JICUSNRHHHITHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(OCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)
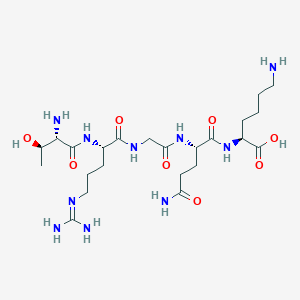

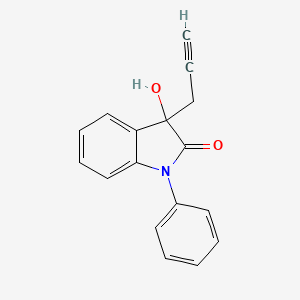
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
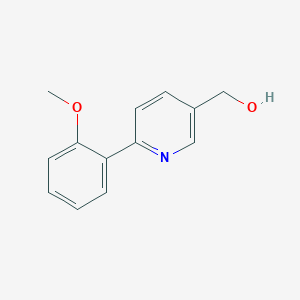
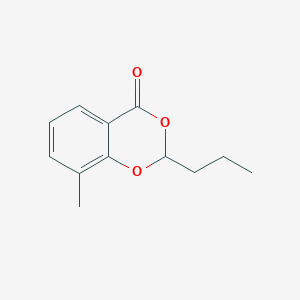
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
